

Pyridine-2,3,6-triamine (CAS 4318-79-0): A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *pyridine-2,3,6-triamine*

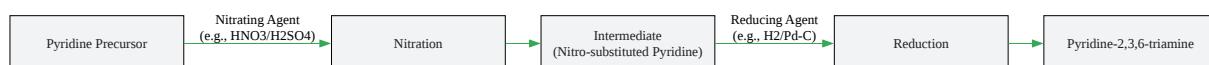
Cat. No.: *B183931*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-2,3,6-triamine (CAS 4318-79-0) is a tri-substituted pyridine derivative. While not extensively studied as a primary compound, it holds significance as a known metabolite of the urinary tract analgesic, phenazopyridine. This technical guide synthesizes the available information on **pyridine-2,3,6-triamine**, covering its chemical and physical properties, its role as a metabolite, and its toxicological profile. Due to the limited publicly available data, this document also highlights areas where further research is needed.


Chemical and Physical Properties

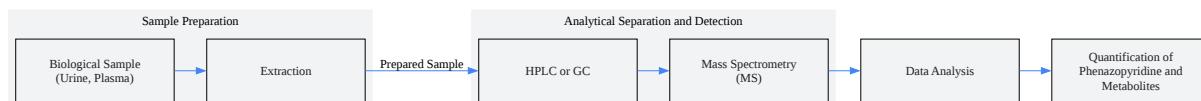
Pyridine-2,3,6-triamine is a small heterocyclic molecule. Its basic chemical and physical properties are summarized in the table below.

Property	Value	Source
CAS Number	4318-79-0	PubChem[1]
Molecular Formula	C ₅ H ₈ N ₄	PubChem[1]
Molecular Weight	124.14 g/mol	PubChem[1]
IUPAC Name	pyridine-2,3,6-triamine	PubChem[1]
Synonyms	2,3,6-Pyridinetriamine	PubChem[1]
Physical Form	Solid	Sigma-Aldrich[2]
Storage Temperature	2-8°C, Keep in dark place, inert atmosphere	Sigma-Aldrich[2], Pharmaffiliates[3]

Synthesis

A specific, detailed synthesis protocol for **pyridine-2,3,6-triamine** is not readily available in the peer-reviewed literature. However, general synthetic routes for substituted pyridines can be considered. A potential conceptual pathway could involve the nitration of a suitable pyridine precursor followed by reduction of the nitro groups to amines. For instance, the synthesis of 2,3,5,6-tetraaminopyridine hydrochloride involves a two-step process of nitration and subsequent hydrogenation.[2] A similar approach could theoretically be adapted for the synthesis of **pyridine-2,3,6-triamine**.

[Click to download full resolution via product page](#)


Caption: Conceptual workflow for the synthesis of **Pyridine-2,3,6-triamine**.

Role as a Metabolite of Phenazopyridine

Pyridine-2,3,6-triamine is a known metabolite of the urinary tract analgesic phenazopyridine (Pyridium).[4][5] Phenazopyridine is an azo dye that is metabolized in the body, leading to the

formation of several compounds, including **pyridine-2,3,6-triamine**. The metabolism of phenazopyridine is extensive and shows significant species-dependent variations.[6]

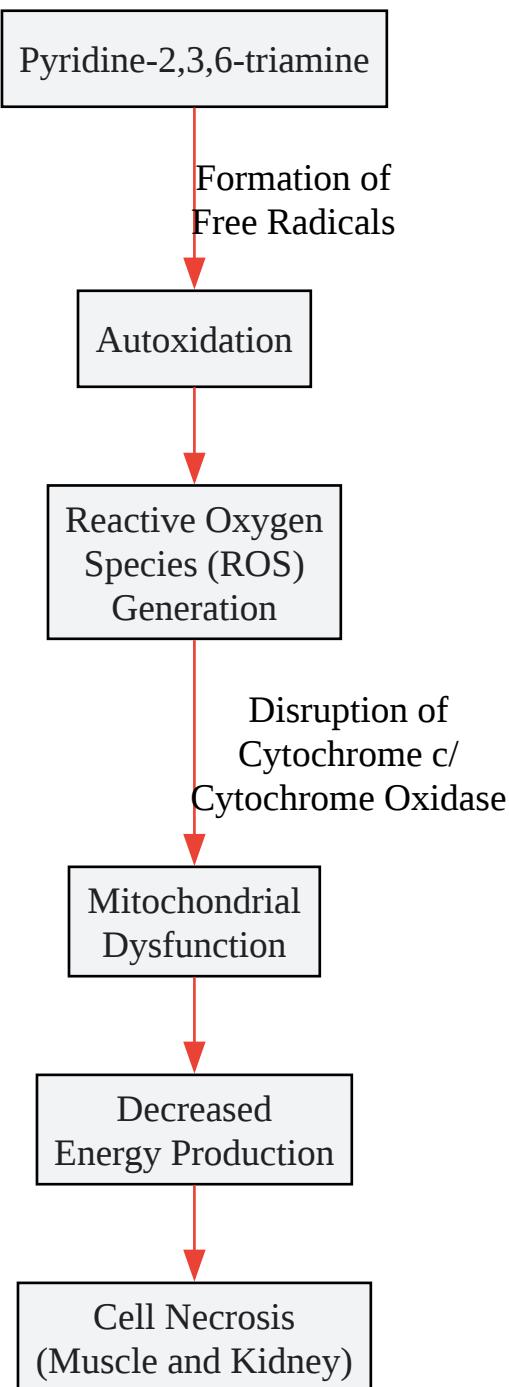
The analysis of phenazopyridine and its metabolites in biological samples is typically carried out using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[6][7]

[Click to download full resolution via product page](#)

Caption: General workflow for the analysis of phenazopyridine and its metabolites.

Toxicology and Biological Activity

The most significant body of research on **pyridine-2,3,6-triamine** is related to its toxicological effects.


In Vivo Studies

A study in rats demonstrated that administration of **pyridine-2,3,6-triamine** caused extensive necrosis of skeletal muscle and, to a lesser extent, damage to heart muscle.[4] The study also reported vacuolation and necrosis of the distal tubules of the kidney.[4] These findings are significant as similar pathologies have been reported following the use or abuse of phenazopyridine, suggesting that **pyridine-2,3,6-triamine** is a key mediator of these toxic effects.[4]

Proposed Mechanism of Toxicity

The toxicity of **pyridine-2,3,6-triamine** is thought to be linked to the formation of stable free radicals and the subsequent generation of reactive oxygen species (ROS) through

autoxidation.[4] This oxidative stress is hypothesized to disrupt mitochondrial metabolism, potentially through the cytochrome c/cytochrome oxidase system, leading to a disruption of energy production and ultimately cell death (necrosis).[4]

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **pyridine-2,3,6-triamine** toxicity.

Spectral Data

Detailed and verified spectral data (NMR, Mass Spectrometry, IR) for **pyridine-2,3,6-triamine** are not readily available in public databases. While general spectral information for pyridine and its derivatives exists, specific data for this isomer is lacking. Researchers are advised to acquire their own analytical data upon synthesis or acquisition of this compound.

Safety and Handling

Given the toxicological profile of **pyridine-2,3,6-triamine**, it should be handled with appropriate precautions in a laboratory setting. Standard safety protocols for handling potentially toxic and irritant chemicals should be followed, including the use of personal protective equipment (gloves, lab coat, safety glasses) and working in a well-ventilated area or fume hood. For more general information on pyridine safety, material safety data sheets (MSDS) for pyridine should be consulted.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Conclusion and Future Directions

Pyridine-2,3,6-triamine is a compound of interest primarily due to its role as a toxic metabolite of the drug phenazopyridine. The available evidence strongly suggests its involvement in the muscle and kidney damage observed with high doses or prolonged use of the parent drug. However, there is a significant lack of in-depth research on the compound itself.

Future research should focus on:

- Development and publication of a detailed and optimized synthesis protocol.
- Comprehensive characterization using modern analytical techniques to provide publicly available spectral data.
- In-depth studies to elucidate the precise molecular mechanisms of its toxicity, including its interaction with mitochondrial proteins and the specific signaling pathways involved in the resulting cell death.
- Investigation into its potential for other biological activities, given its chemical structure.

A more thorough understanding of **pyridine-2,3,6-triamine** is crucial for a complete picture of the safety profile of phenazopyridine and could potentially inform the development of safer analogues or interventions to mitigate its toxic effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Human Metabolome Database: ^1H NMR Spectrum (1D, 500 MHz, CDCl_3 , experimental) (HMDB0000926) [hmdb.ca]
- 2. A Simple and Efficient Route for Preparing 2,3,5,6-Tetraaminopyridine Hydrochloride Salt [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel $\text{Tl}(\text{III})$ complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. Excretion of phenazopyridine and its metabolites in the urine of humans, rats, mice, and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US20200207738A1 - A process for preparation of triaminopyrimidine compound and intermediates thereof - Google Patents [patents.google.com]
- 9. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. electrochemsci.org [electrochemsci.org]
- To cite this document: BenchChem. [Pyridine-2,3,6-triamine (CAS 4318-79-0): A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b183931#pyridine-2-3-6-triamine-cas-number-4318-79-0>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com